5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
描述
Structural Features and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. According to official chemical databases, the compound bears the IUPAC name 5-bromo-3-(2-(ethylsulfonyl)ethyl)pyrimidin-4(3H)-one. The molecular structure incorporates several key functional groups that contribute to its chemical behavior and potential biological activity. The core dihydropyrimidinone ring system consists of a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 4 creating the characteristic pyrimidin-4-one motif.
The compound's three-dimensional structure is further defined by specific substituents that distinguish it from other dihydropyrimidinone derivatives. At position 5 of the pyrimidine ring, a bromine atom provides electron-withdrawing properties that can significantly influence both chemical reactivity and biological activity. The presence of bromine at this position is particularly noteworthy, as halogen substituents in heterocyclic compounds often enhance pharmacological potency and selectivity. Additionally, the compound features a 2-(ethanesulfonyl)ethyl substituent attached to the nitrogen atom at position 3, introducing both sulfonyl functionality and increased molecular complexity.
Table 1: Structural Properties of this compound
The structural complexity of this compound extends beyond its basic heterocyclic framework to include stereochemical considerations and conformational preferences. The dihydropyrimidinone core adopts a non-planar conformation, with the carbon atoms at positions 5 and 6 displaying characteristic envelope or half-chair conformations depending on substitution patterns. This three-dimensional arrangement influences both the compound's physical properties and its potential interactions with biological targets.
Historical Context in Dihydropyrimidinone Chemistry
The development of dihydropyrimidinone chemistry traces its origins to the pioneering work of Italian chemist Pietro Biginelli in 1893, who first reported the synthesis of these heterocyclic compounds through a multicomponent condensation reaction. Biginelli's original methodology involved the acid-catalyzed reaction between an aldehyde, a beta-ketoester, and urea to produce tetrahydropyrimidones, establishing the foundation for what would become known as the Biginelli reaction. This seminal work represented a significant advancement in heterocyclic chemistry, providing a practical and efficient route to structurally diverse pyrimidine derivatives.
The historical significance of dihydropyrimidinones extends beyond their synthetic accessibility to encompass their profound impact on medicinal chemistry and pharmaceutical development. Throughout the twentieth century, researchers recognized that these compounds possessed remarkable biological activities, leading to extensive investigations of their pharmacological properties. The structural relationship between dihydropyrimidinones and clinically important drugs became apparent when several calcium channel blockers were found to contain this heterocyclic core. This discovery sparked renewed interest in the synthesis and biological evaluation of dihydropyrimidinone derivatives, ultimately leading to the development of numerous pharmaceutical agents.
The evolution of dihydropyrimidinone chemistry has been marked by continuous improvements in synthetic methodologies and the development of novel catalytic systems. Research groups have explored various approaches to enhance the efficiency and scope of the Biginelli reaction, including the use of solid-phase protocols, microwave-assisted synthesis, and environmentally benign catalysts. These methodological advances have facilitated the preparation of increasingly complex dihydropyrimidinone derivatives, including compounds with unique substitution patterns such as this compound.
The therapeutic potential of dihydropyrimidinones has been demonstrated through extensive structure-activity relationship studies that have revealed the importance of specific structural features for biological activity. Research has shown that modifications at various positions of the dihydropyrimidinone core can dramatically alter pharmacological properties, with particular attention focused on substitutions at positions 4, 5, and 6 of the pyrimidine ring. The introduction of halogen substituents, particularly bromine atoms, has proven particularly effective in enhancing biological activity and selectivity against specific molecular targets.
Position Within the Biginelli Reaction Product Family
This compound occupies a distinctive position within the broader family of Biginelli reaction products, representing an advanced derivative that incorporates both traditional structural elements and novel functional groups. The classical Biginelli reaction typically produces dihydropyrimidinones with ester functionalities at position 5 and aryl or alkyl substituents at position 4. However, this particular compound demonstrates the synthetic versatility of the Biginelli methodology through its incorporation of a bromine substituent at position 5 and an ethanesulfonyl ethyl group at position 3.
The structural relationship between this compound and traditional Biginelli products can be understood through comparative analysis of substitution patterns and functional group arrangements. Standard Biginelli products typically feature ethyl acetoacetate-derived substituents at position 5, resulting in ester or carboxylate functionalities. In contrast, this compound exhibits a halogen substituent at this position, suggesting either post-synthetic modification of a traditional Biginelli product or alternative synthetic routes that incorporate brominated precursors.
Table 2: Comparative Analysis of Dihydropyrimidinone Derivatives
The synthetic accessibility of this compound within the context of established Biginelli methodology presents interesting challenges and opportunities for medicinal chemists. Traditional approaches to dihydropyrimidinone synthesis would require significant modifications to accommodate both the bromine substituent and the complex side chain at position 3. Alternative synthetic strategies might involve initial formation of a simpler dihydropyrimidinone scaffold followed by sequential functionalization steps to introduce the desired substituents.
The biological implications of the structural features present in this compound can be understood through comparison with other members of the Biginelli product family. Research has demonstrated that halogen substituents, particularly bromine atoms, can significantly enhance the antimicrobial and anticancer activities of dihydropyrimidinone derivatives. Similarly, the presence of sulfonyl functionalities has been associated with improved pharmacokinetic properties and enhanced selectivity for specific biological targets. The combination of these structural elements in a single molecule suggests potential for synergistic effects that could result in superior pharmacological profiles compared to simpler dihydropyrimidinone derivatives.
The position of this compound within the evolutionary trajectory of dihydropyrimidinone chemistry reflects the ongoing efforts to optimize these compounds for therapeutic applications. Contemporary research in this field focuses on the development of derivatives with enhanced selectivity, improved pharmacokinetic properties, and reduced toxicity profiles. The structural complexity of this compound aligns with these objectives, incorporating multiple functional groups that can potentially interact with biological targets in novel ways while maintaining the fundamental dihydropyrimidinone pharmacophore that has proven successful in numerous pharmaceutical applications.
属性
IUPAC Name |
5-bromo-3-(2-ethylsulfonylethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-2-15(13,14)4-3-11-6-10-5-7(9)8(11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOGIOKXWGBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=NC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Bromination Step
- Bromination of dihydropyrimidinone derivatives or their precursors is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5-position of the pyrimidinone ring.
- Alternative bromination methods involve stepwise bromination of intermediates such as ethyl acetoacetate derivatives, followed by condensation with hydrazine or urea derivatives to form brominated heterocycles.
Introduction of the Ethanessulfonyl Ethyl Side Chain
- The 3-position substitution with a 2-(ethanesulfonyl)ethyl group is generally introduced via nucleophilic substitution or alkylation reactions.
- A common synthetic route involves reacting a 3-halo or 3-lithiated dihydropyrimidinone intermediate with an ethane sulfonyl ethyl electrophile or its precursor, such as 2-(ethanesulfonyl)ethyl halide or sulfonate ester.
- The sulfonyl group confers polarity and biological activity, and its incorporation requires careful control of reaction conditions to avoid decomposition or side reactions.
Multi-Step Synthesis Outline
A plausible synthetic sequence based on patent and research data includes:
Detailed Research Findings and Reaction Conditions
Biginelli Reaction Conditions
Bromination
Sulfonylation
- Alkylation with 2-(ethanesulfonyl)ethyl bromide or tosylate proceeds under mild basic conditions.
- Reaction solvents include DMF or DMSO to dissolve both reactants efficiently.
- Temperature is generally maintained between 50-80°C to optimize yield without decomposition.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Biginelli condensation | Aldehyde + ethyl acetoacetate + urea + catalyst; reflux ethanol or solvent-free | Formation of 3,4-dihydropyrimidin-4-one core |
| 2 | Bromination | NBS or Br2; acetonitrile; room temp | Selective 5-bromo substitution |
| 3 | Alkylation | 2-(ethanesulfonyl)ethyl halide + base (K2CO3); DMF; 50-80°C | Introduction of 3-[2-(ethanesulfonyl)ethyl] substituent |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
Additional Notes and Considerations
- The bromination step requires careful monitoring to avoid overbromination or side reactions.
- The sulfonylation step's success depends on the quality and reactivity of the sulfonyl ethyl halide.
- The overall yield can be optimized by controlling moisture and oxygen levels during sensitive steps such as alkylation, as these can degrade reagents.
- Use of inert atmospheres (nitrogen or argon) is advised during coupling reactions to improve reproducibility and yield.
化学反应分析
Types of Reactions
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Sulfonic Acids: From hydrolysis of the ethanesulfonyl group.
科学研究应用
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone with a bromine atom at the 5-position and an ethanesulfonyl group at the 3-position, giving it unique chemical properties. Dihydropyrimidinones are typically synthesized via the Biginelli reaction, a method that combines aldehydes, urea (or thiourea), and β-keto esters.
Scientific Research Applications
The specific biological activity of this compound is an area for further research. However, potential applications in various fields can be inferred based on the known properties of dihydropyrimidinones.
Potential Applications
- Drug Discovery : Dihydropyrimidinones exhibit a range of biological activities, making them useful in drug discovery.
- Materials Science : The unique halogenation and sulfonyl substitution of this compound may influence its bioactivity and solubility, making it useful in materials science.
- Cosmetics : Experimental design techniques are useful tools in the development of cosmetics .
Table of Compounds with Structural Similarities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Lacks bromine; variations in side chains | Broad spectrum antimicrobial activity |
| 5-Methyl-3-(phenyl)-3,4-dihydropyrimidin-4-one | Methyl group instead of bromine | Potential antitumor properties |
| 5-Ethoxycarbonyl-4-(chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Ethoxycarbonyl group; chlorophenyl substitution | Enhanced solubility in organic solvents |
作用机制
The mechanism of action of 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Physicochemical and Functional Comparisons
Polarity and Solubility :
- Reactivity and Stability: Sulfonyl groups (SO₂–) are chemically stable under physiological conditions, unlike sulfanyl (S–) groups, which may oxidize to sulfoxides or sulfones .
Biological Activity :
- Bromacil’s herbicidal activity is attributed to its uracil-like structure, which disrupts photosynthesis. The ethanesulfonyl analog’s polar substituents may reduce soil adsorption compared to bromacil’s lipophilic side chain .
- Morpholine and sulfonamide derivatives () are common in kinase inhibitors, suggesting the target compound could be explored for similar therapeutic applications .
Research Findings and Data Gaps
- Synthesis : Ethanesulfonyl-containing compounds (e.g., ) are synthesized via sulfonylation reactions, often requiring catalysts like toluenesulfonic acid .
- Thermal Properties : Ethanesulfonyl derivatives (e.g., N,N′-di-[4-(ethanesulfonyloxy)phenyl]urea) exhibit melting points near 166°C, indicating moderate thermal stability .
- Lack of Data : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Future studies should prioritize activity assays and solubility profiling.
生物活性
5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one, with CAS number 1538097-29-8, is a heterocyclic compound that has garnered interest in various fields of biological research. The compound's structure includes a bromine atom and an ethanesulfonyl group, which may contribute to its biological activity. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11N2O3SBr
- Molecular Weight : 295.15 g/mol
- CAS Number : 1538097-29-8
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antiviral and anticancer properties. The following sections summarize key findings related to its biological activity.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Heterocycles like pyrimidines have been associated with apoptosis induction in cancer cell lines. For instance, studies on similar compounds have reported enhanced cytotoxicity and apoptosis in tumor cells compared to standard treatments .
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Induction of Apoptosis : Evidence suggests that some pyrimidine derivatives can trigger apoptotic pathways in cancer cells.
- Modulation of Cell Signaling Pathways : Potential interference with signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives:
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Use Claisen–Schmidt condensation or Michael addition reactions, as these are well-documented for structurally similar brominated pyrimidinones .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ or DBU) to enhance regioselectivity and reduce side-product formation.
- Step 3 : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.
- Key Variables : Temperature (70–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for brominated precursors).
- Reference Data : Yield ranges from 45–68% under optimized conditions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Step 1 : Employ single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment, supported by NMR (¹H/¹³C) for functional group verification .
- Step 2 : Use FT-IR to confirm sulfonyl and carbonyl stretches (~1350 cm⁻¹ for S=O; ~1700 cm⁻¹ for C=O).
- Step 3 : Perform computational studies (DFT) to map electron density distributions and predict reactivity hotspots (e.g., bromine substitution sites) .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Step 1 : Conduct laboratory-based hydrolysis/photolysis experiments under controlled pH (4–9) and UV light (254 nm) to simulate environmental degradation .
- Step 2 : Measure partition coefficients (log Kow) via shake-flask methods to estimate bioaccumulation potential.
- Step 3 : Use LC-MS/MS to quantify transformation products and validate degradation pathways.
- Data Integration : Cross-reference with OECD guidelines for ecological risk assessment .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Step 1 : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to isolate cell-type-specific effects.
- Step 2 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.
- Step 3 : Analyze batch-to-batch purity differences (HPLC >98%) as a potential source of variability .
- Statistical Framework : Apply multivariate regression to correlate structural modifications (e.g., sulfonyl group orientation) with activity .
Q. How can theoretical frameworks guide the study of this compound’s interaction with biological targets?
- Methodological Answer :
- Step 1 : Adopt a ligand-based pharmacophore model to predict binding modes with enzymes like kinases or phosphatases.
- Step 2 : Use molecular dynamics (MD) simulations to assess conformational stability in aqueous and lipid bilayer environments.
- Step 3 : Integrate crystallographic data (PDB) to refine docking scores and validate in silico predictions .
- Conceptual Linkage : Align findings with enzyme inhibition theories (e.g., competitive vs. allosteric mechanisms) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Step 1 : Replicate experiments using standardized buffers (PBS, pH 7.4) and controlled temperature (25°C ± 0.5).
- Step 2 : Compare kinetic solubility (nephelometry) vs. thermodynamic solubility (shake-flask method).
- Step 3 : Investigate excipient interactions (e.g., cyclodextrins) that may artificially enhance solubility in prior studies .
Experimental Design Considerations
Q. What statistical models are optimal for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Step 1 : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.
- Step 2 : Use ANOVA with post-hoc Tukey tests to compare treatment groups in block-randomized designs .
- Step 3 : Incorporate time-series analysis for longitudinal studies (e.g., chronic exposure over 30 days) .
Theoretical and Methodological Integration
Q. How can researchers align mechanistic studies with broader chemical reactivity theories?
- Methodological Answer :
- Step 1 : Ground hypotheses in frontier molecular orbital (FMO) theory to explain nucleophilic/electrophilic behavior.
- Step 2 : Validate computational predictions (e.g., Fukui indices) with experimental substituent effects (e.g., bromine vs. chlorine analogs) .
- Step 3 : Publish negative results to refine theoretical models (e.g., unexpected ring-opening reactions under basic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
